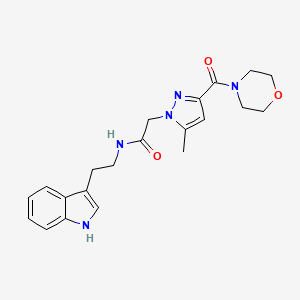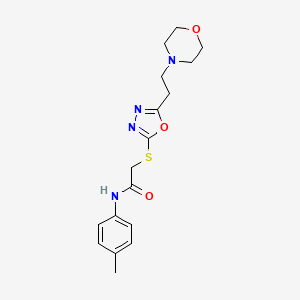![molecular formula C16H24N2O B2766089 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 1212202-28-2](/img/structure/B2766089.png)
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol” is a derivative of the bicyclo[3.3.1]nonane family . Bicyclo[3.3.1]nonane derivatives are known for their diverse functionalities and have been studied for their intermolecular interactions .
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives involves various functionalities . For instance, a three-step synthetic strategy was used to yield compounds, which involved the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in a 1:2:1.5 ratio in ethanol .Molecular Structure Analysis
The molecular structure of these compounds has been established using techniques such as IR, 1H, 13C NMR, and elemental analysis . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Chemical Reactions Analysis
The chemical reactions involving these compounds have been studied extensively. For example, the commercial 9-borabicyclo[3.3.1]nonane dimer has been used as a metal-free catalyst for the monohydroboration of carbodiimides .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structure. For example, the hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Scientific Research Applications
Crystallography and Intermolecular Interactions
The syntheses and crystal structures of unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities have been studied . Notably, the impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings is significant compared to their saturated analogues. For instance, unsaturated diol rac-1 does not crystallize with spontaneous resolution, unlike its saturated counterpart rac-6. Hydrogen bonds play a crucial role in determining overall structure, with weaker hydrogen bonds observed in dienone derivatives and bromo/nitrile derivatives. Additionally, halogen–halogen interactions are significant in certain structures.
Catalysis: 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
ABNO, a sterically unhindered and stable nitroxyl radical, efficiently catalyzes the oxidation of alcohols to form carbonyl compounds . This property makes it valuable in synthetic chemistry and organic transformations. ABNO, in combination with other ligands, forms catalytic systems for diverse reactions.
Metal-Free Catalysis: 9-Borabicyclo[3.3.1]nonane
The commercial 9-borabicyclo[3.3.1]nonane dimer serves as a metal-free catalyst for the monohydroboration of carbodiimides using pinacol borane. This innovative approach provides an alternative to traditional metal-based catalysts and offers insights into heterocyclic amidine mechanisms .
Mechanism of Action
Target of Action
The primary target of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[33Similar compounds have been found to interact with atp synthase subunit c .
Biochemical Pathways
Given its potential interaction with atp synthase, it may influence energy production within cells .
Pharmacokinetics
The compound’s predicted pka value is 804±020 , which may influence its absorption and distribution within the body.
Result of Action
Given its potential interaction with ATP synthase, it may influence cellular energy levels .
Future Directions
properties
IUPAC Name |
1-(aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c17-11-16-8-4-7-14(15(16)19)10-18(12-16)9-13-5-2-1-3-6-13/h1-3,5-6,14-15,19H,4,7-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVGVVNOORRUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)(C2O)CN)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(2-Hydroxycyclohexyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2766010.png)
![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2766012.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)


![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2766024.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2766027.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2766029.png)